molecular formula C14H20BrNO3 B2876313 tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate CAS No. 2222512-11-8

tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate

Cat. No.: B2876313
CAS No.: 2222512-11-8
M. Wt: 330.222
InChI Key: UIHLOIBWPOSSTA-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate is an organic compound with the molecular formula C14H20BrNO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines and other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents such as tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation Reactions: Products include various oxidized forms of the original compound.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
  • tert-Butyl N-[2-(2-bromophenoxy)ethyl]carbamate
  • tert-Butyl N-(2-bromoethyl)carbamate

Uniqueness

tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate is unique due to the position of the bromine atom on the phenoxy group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its similar compounds.

Properties

IUPAC Name

tert-butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16(4)8-9-18-12-7-5-6-11(15)10-12/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHLOIBWPOSSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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